molecular formula C24H29N3O5S B14935079 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14935079
M. Wt: 471.6 g/mol
InChI Key: CYQSLAXPCFPVJU-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features an indole core, a piperidine ring, and a methoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the methoxyphenyl sulfonyl group can be added via sulfonylation reactions using appropriate sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and sulfonyl piperidines, such as:

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is unique due to its combination of an indole core, a piperidine ring, and a methoxyphenyl sulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C24H29N3O5S/c1-31-17-16-26-13-12-21-22(4-3-5-23(21)26)25-24(28)18-10-14-27(15-11-18)33(29,30)20-8-6-19(32-2)7-9-20/h3-9,12-13,18H,10-11,14-17H2,1-2H3,(H,25,28)

InChI Key

CYQSLAXPCFPVJU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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